molecular formula C8H11NO3 B1504536 5-Oxo-2-prop-2-en-1-ylproline CAS No. 406478-96-4

5-Oxo-2-prop-2-en-1-ylproline

Cat. No.: B1504536
CAS No.: 406478-96-4
M. Wt: 169.18 g/mol
InChI Key: ZUNSNBSFIACQTI-UHFFFAOYSA-N
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Description

5-Oxo-2-prop-2-en-1-ylproline is a specialized proline analogue designed for advanced biochemical research and peptide engineering. As a 2,3-disubstituted proline derivative, it integrates the unique conformational constraints of the pyrrolidine ring with a reactive prop-2-en-1-yl (allyl) side chain. This structure makes it a valuable building block in the development of peptidomimetics, which are molecules that mimic the biological activity of natural peptides but often possess superior stability and bioavailability . The primary research value of this compound lies in its application in Structure-Activity Relationship (SAR) studies. The allyl substituent provides a versatile handle for further chemical modification via reactions such as cross-coupling or oxidation, allowing researchers to systematically explore how different side chains at this position influence a peptide's three-dimensional structure and its interaction with biological targets . Furthermore, proline and its analogues are known to stabilize specific peptide secondary structures, including β-turns and polyproline helices, which are critical for molecular recognition and signal transduction . By incorporating this engineered proline into peptide sequences, researchers can probe and stabilize these key conformations to develop novel therapeutic agents, enzyme inhibitors, and biochemical probes. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-4-8(7(11)12)5-3-6(10)9-8/h2H,1,3-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSNBSFIACQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697738
Record name 5-Oxo-2-prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406478-96-4
Record name 5-Oxo-2-prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for 5 Oxo 2 Prop 2 En 1 Ylproline and Its Stereoisomers

Stereocontrolled Approaches to Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring with high stereocontrol is a pivotal aspect of synthesizing 5-oxo-2-prop-2-en-1-ylproline. Various asymmetric cyclization reactions have been developed to achieve this, ensuring the desired stereochemistry at the chiral centers of the molecule.

Asymmetric Cyclization Reactions Leading to 5-Oxo-Pyrrolidine Scaffolds

The formation of the 5-oxopyrrolidine core is often achieved through cyclization reactions that establish the lactam ring. These methods can be broadly categorized into intramolecular cyclizations and catalyzed asymmetric cyclizations.

Intramolecular cyclization, specifically lactamization, is a fundamental strategy for synthesizing γ-lactams, including 5-oxopyrrolidine derivatives. nih.gov This approach typically involves the cyclization of a linear precursor containing both an amine and a carboxylic acid or ester functionality. For instance, thermal evaporation of L-glutamic acid can lead to intramolecular lactamization to form pyroglutamic acid. nih.gov

One-pot multicomponent reactions can also be employed to construct 3-substituted pyroglutamic acid derivatives through a domino sequence of Knoevenagel condensation, Michael addition, hydrolysis, and lactamization. rsc.org Furthermore, proton-initiated cyclization of N-alkylamides of styrylacetic acids in polyphosphoric acid provides a route to 5-arylpyrrolidin-2-ones. nuph.edu.ua The synthesis of functionalized pyrrolidine and piperidine-based spirodiamines has also been reported, showcasing the versatility of cyclization strategies. researchgate.net

A notable example is the reductive cyclization of a chiral nitro ketone, which is formed from an enantioselective Michael reaction, to construct the pyrrolidine ring. nih.gov Additionally, bromine-mediated cyclization of a 2-allyl-2-phenylglycine derivative has been used to produce a γ-lactone with high diastereoselectivity. nih.gov

Precursor TypeReaction ConditionsProductReference
L-Glutamic AcidThermal EvaporationPyroglutamic Acid nih.gov
Meldrum's Acid, Aldehyde, Schiff's BaseOne-pot, Mild Conditions4-carboxy 3-substituted pyroglutamic acid derivatives rsc.org
N-Alkylamides of Styrylacetic AcidsPolyphosphoric Acid, Heat5-Arylpyrrolidin-2-ones nuph.edu.ua
Chiral Nitro KetoneReductive CyclizationQuaternary Proline Derivative nih.gov
2-Allyl-2-phenylglycine DerivativeBromine-mediated Cyclizationγ-Lactone nih.gov

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral heterocycles. Both organocatalysis and metal catalysis offer powerful tools for the enantioselective construction of the 5-oxopyrrolidine ring.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric cascade reactions to form bicyclic γ-lactams with excellent enantioselectivity. nih.govlibretexts.org For example, (S)-proline can catalyze the Mannich-addition of an aldehyde onto an α-iminoester, followed by treatment with an aminothiol (B82208) to yield bicyclic α-amino-γ-lactam N,S-acetals. nih.gov Organocatalytic desymmetrizing intramolecular aza-Michael reactions using vinyl sulfonamides as the nucleophilic nitrogen source have been developed for the synthesis of 2,5,5-trisubstituted piperidines, a strategy that can be adapted for pyrrolidine synthesis. rsc.org

Metal-Catalysis: Transition metal-catalyzed reactions provide efficient pathways to enantioenriched pyrrolidines. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for preparing highly functionalized pyrrolidines. bohrium.commdpi.com Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with ketimines generates highly substituted pyrrolidines in excellent yields and selectivities. acs.org Rhodium-catalyzed asymmetric cyclization-addition domino reactions of 1,6-enynes and oxa(aza)benzonorbornadienes also yield hydroalkenylation products that can be precursors to pyrrolidines. wiley.com Furthermore, iridium(III)-catalyzed intramolecular C(sp3)−H amidation of dioxazolone substrates offers a route to optically enriched γ-lactams. researchgate.net

Catalyst TypeReaction TypeSubstratesProductReference
(S)-ProlineMannich-addition/CyclizationAldehyde, α-iminoester, aminothiolBicyclic α-amino-γ-lactam N,S-acetals nih.gov
Copper(I) Complex1,3-Dipolar CycloadditionAzomethine ylides, β-substituted alkenyl heteroarenesPolysubstituted chiral pyrrolidines mdpi.com
Palladium Complex[3+2] CycloadditionTrimethylenemethane, KetiminesHighly substituted pyrrolidines acs.org
Rhodium ComplexCyclization-Addition Domino Reaction1,6-enynes, Oxa(aza)benzonorbornadienesHydroalkenylation products wiley.com
Iridium(III) ComplexIntramolecular C-H AmidationDioxazolone substratesOptically enriched γ-lactams researchgate.net

Enantioselective Functionalization of Precursors for Proline Derivatives

An alternative to de novo ring construction is the functionalization of pre-existing proline or pyroglutamate (B8496135) scaffolds. This approach allows for the introduction of the desired allyl group at the C-2 position with high stereocontrol.

The alkylation of pyroglutamate derivatives is a common method for introducing substituents onto the pyrrolidine ring. capes.gov.br The stereoselectivity of this reaction can be influenced by the protecting groups on the nitrogen and the carboxylic acid, the choice of base, the solvent, and the alkylating agent. pharm.or.jp For instance, the diastereoselective methylation of 6-oxopipecolic acid esters, a six-membered ring analog of pyroglutamic acid, shows that the protecting groups significantly influence the trans/cis selectivity. pharm.or.jp While early studies suggested that alkylation at C-4 of pyroglutamate derivatives is typically trans to the C-2 ester group, it has been shown that S_N2-type electrophiles can lead to the thermodynamically less stable cis products with high diastereoselectivity. capes.gov.br

A direct and versatile method for the regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines involves the reduction of enamines derived from pyroglutamic acid followed by alkylation. rsc.org Diastereoselective radical addition to α-methylene-γ-alkyl-γ-lactams has also been investigated as a route to chiral pyroglutamic acid derivatives. nih.gov Furthermore, palladium-catalyzed directed C(sp3)–H arylation at the 3-position of proline derivatives can afford cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

SubstrateReaction TypeElectrophileKey FindingReference
Pyroglutamate Ester UrethanesAlkylationS_N2-type electrophilesFormation of thermodynamically less stable cis products with high diastereoselectivity. capes.gov.br
Enamines from Pyroglutamic AcidReduction/AlkylationAlkyl halidesRegio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines. rsc.org
α-Methylene-γ-alkyl-γ-lactamsRadical AdditionAlkyl radicalsStereoselective synthesis of chiral pyroglutamic acid derivatives. nih.gov
N-protected L-proline amidesPalladium-catalyzed C-H ArylationAryl iodidesDirect synthesis of cis-2,3-disubstituted pyrrolidines. acs.org

Enzymes offer unparalleled selectivity and efficiency in chemical transformations, making them powerful tools for asymmetric synthesis. nih.gov Biocatalytic approaches can be used to generate non-canonical amino acids, including functionalized proline derivatives, which can serve as precursors for more complex molecules. nih.gov

Amino acid hydroxylases, for example, can be used for the efficient synthesis of hydroxylated proline derivatives. nih.gov These hydroxylated compounds can then be further functionalized. While direct enzymatic allylation at the C-2 position of a proline derivative is less common, enzymatic resolutions and chemoenzymatic strategies can be employed to obtain the desired enantiomerically pure starting materials or intermediates. nih.gov For example, L-proline itself can act as a simple "enzyme mimic" to catalyze asymmetric reactions with high stereoselectivity. libretexts.orgresearchgate.net

Enzyme/BiocatalystTransformationSubstrateProductReference
Amino Acid HydroxylasesC-H HydroxylationProline derivativesHydroxylated proline derivatives nih.gov
L-ProlineAldol (B89426)/Mannich ReactionsAldehydes, KetonesChiral β-amino alcohols, α-amino acids libretexts.orgresearchgate.net

Introduction of the Prop-2-en-1-yl Moiety

The introduction of the allyl group at the C2 position of the pyroglutamic acid framework is a pivotal step in the synthesis of this compound. Various methodologies have been developed to achieve this transformation, ranging from classical allylation techniques to modern olefin metathesis strategies.

Direct allylation at the 2-position of pyroglutamic acid derivatives is a common approach. This typically involves the generation of an enolate or its equivalent, followed by reaction with an allyl electrophile. For instance, the alkylation of lithium enolates derived from N-protected pyroglutamic esters with allylic halides has been reported to yield C2-substituted derivatives. clockss.org While effective for reactive electrophiles, this method can sometimes result in moderate yields and stereoselectivity. clockss.org

An alternative strategy involves the anodic amide oxidation of a pyroglutamate derivative, such as menthyl pyroglutamate, to generate an intermediate that can then react with allylsilane in the presence of a Lewis acid like titanium tetrachloride (TiCl4). clockss.org This method affords a mixture of stereoisomeric allylpyroglutamate derivatives, which can be valuable for creating libraries of compounds for biological screening. clockss.org

Diastereoselective allylation has also been achieved using chiral auxiliaries or by controlling the stereochemistry of the starting material. For example, the diastereoselective allylation of an aldehyde derived from a 2-hydroxymethylpyrrolidine derivative has been demonstrated. jst.go.jp The choice of allylation reagent can significantly influence the stereochemical outcome of the reaction. jst.go.jp

A summary of representative allylation techniques is presented in the table below.

Starting MaterialReagents and ConditionsProductKey Features
N-protected pyroglutamic ester1. Lithium diisopropylamide (LDA) 2. Allyl bromideC2-allyl-5-oxopyrrolidineDirect C-H functionalization via enolate.
Menthyl pyroglutamate1. Anodic amide oxidation 2. Allylsilane, TiCl45-allylpyroglutamate derivativeElectrochemical oxidation followed by nucleophilic addition.
Aldehyde from 2-hydroxymethylpyrrolidineVarious allylation reagentsPolyhydroxylated pyrrolidineDiastereoselective addition to an aldehyde.

Olefin metathesis has emerged as a powerful tool for the construction of cyclic structures, including pyrrolidine derivatives. tandfonline.comresearchgate.net Ring-closing metathesis (RCM) is particularly relevant for the synthesis of the pyrrolidine core of this compound. tandfonline.comresearchgate.net This strategy typically involves the synthesis of a diallylamine (B93489) derivative which, upon treatment with a ruthenium-based catalyst like the Grubbs catalyst, undergoes intramolecular cyclization to form the pyrrolidine ring. tandfonline.com RCM reactions are often high-yielding and proceed under mild conditions. tandfonline.com

Ring-closing enyne metathesis (RCEYM) offers another efficient route to chiral pyrrolidine derivatives. acs.orgorganic-chemistry.org This reaction proceeds smoothly in the absence of ethylene (B1197577) gas and can tolerate various functional groups, including esters and indoles. acs.org

The choice of catalyst is critical for the success of olefin metathesis reactions. Grubbs and Schrock catalysts are commonly used, with Grubbs catalysts being known for their tolerance of a wide variety of functional groups and Schrock catalysts for their higher activity, especially with sterically demanding substrates. organic-chemistry.org

The table below highlights key olefin metathesis strategies for pyrrolidine synthesis.

Metathesis TypeSubstrateCatalystProductKey Features
Ring-Closing Metathesis (RCM)Diallylamine derivativesGrubbs first-generation catalystPyrrolidine derivativesHigh yields and mild reaction conditions. tandfonline.com
Ring-Closing Enyne Metathesis (RCEYM)Enynes with a basic nitrogen atomRuthenium catalystPyrrolidine derivativesNo ethylene gas required, good functional group tolerance. acs.org

Multicomponent Reaction Sequences for Pyrrolidone Scaffolds

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of pyrrolidone scaffolds. frontiersin.orgnih.gov

Domino and cascade reactions are a subset of MCRs where the subsequent reactions occur intramolecularly as a consequence of the initial bond-forming event. These sequences can rapidly generate molecular complexity from simple starting materials. For instance, a one-pot, three-component reaction between keto carboxylic acids, primary amines, and isocyanides under ultrasound irradiation can produce 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.comtandfonline.com

Another example is the pyrrolidine-catalyzed domino reaction between 2-heteroatom substituted benzaldehydes and α,β-unsaturated aldehydes or ketones, which proceeds with high chemoselectivity to yield various heterocyclic products. chimia.ch These reactions often proceed through iminium and enamine intermediates. chimia.ch The synthesis of rhodanine-substituted spirooxindole pyrrolidine derivatives has been achieved through a one-pot, three-component [3+2] cycloaddition reaction involving the in situ generation of an azomethine ylide. tandfonline.com

The table below summarizes selected domino reactions for the synthesis of 5-oxo-pyrrolidine derivatives.

Reaction TypeStarting MaterialsKey Intermediates/ConditionsProduct
Three-component reactionKeto carboxylic acids, primary amines, isocyanidesUltrasound irradiation5-oxo-2-pyrrolidine carboxamides tandfonline.comtandfonline.com
Domino oxo-Michael/aldol reaction2-Hydroxybenzaldehyde, α,β-unsaturated aldehydesPyrrolidine catalyst, DMSOChromene-3-carbaldehydes chimia.ch
[3+2] CycloadditionIsatin, glycine (B1666218) methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-onesAzomethine ylide, Et3NRhodanine-substituted spirooxindole pyrrolidines tandfonline.com

Controlling chemo- and regioselectivity is paramount in MCRs and domino reactions to ensure the formation of the desired product. The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome. For example, in the pyrrolidine-catalyzed domino reactions, pyrrolidine acts as a highly chemoselective catalyst. chimia.ch

The stereoselectivity of alkylation at the C-4 position of pyroglutamate ester urethanes has been shown to be dependent on the nature of the electrophile. capes.gov.br While SN1-type electrophiles lead to the trans product, SN2-type electrophiles can yield the thermodynamically less stable cis products with high diastereoselectivity. capes.gov.br This highlights the subtle factors that can govern selectivity in these complex systems.

Protective Group Strategies for Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. google.com The choice of protecting groups is critical and must be compatible with the reaction conditions employed in subsequent steps.

Common nitrogen protecting groups that are hydrolyzed under acidic conditions include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various silyl (B83357) ethers. google.comgoogle.com The Boc group, for instance, can be removed using acids like hydrochloric acid or trifluoroacetic acid. google.com Phthalimide can also be used as a nitrogen protecting group. google.com

In the context of pyroglutamic acid derivatives, protecting groups are essential for controlling reactivity during transformations such as alkylations and cyclizations. For example, in the synthesis of certain pyroglutamic acid derivatives, a t-butyldimethylsilyl (TBDMS) group might be used to protect a hydroxyl function, while a Boc group protects the nitrogen. google.com The orthogonal nature of these protecting groups allows for their selective removal under different conditions.

The table below lists common protecting groups used in the synthesis of amino acid derivatives.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl) google.com
AmineBenzyloxycarbonylCbzHydrogenolysis
Hydroxyltert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF)
Carboxylic AcidBenzyl (B1604629) esterBnHydrogenolysis
Carboxylic Acidtert-Butyl estertBuAcidic conditions (e.g., TFA)

Orthogonal Protection Schemes for Amine, Carboxyl, and Lactam Functions

The structure of this compound contains three key functional groups that may require protection during synthesis: the lactam nitrogen, the carboxylic acid, and the lactam carbonyl. An orthogonal protection scheme is essential, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de This is critical for sequential modifications of the molecule.

The lactam nitrogen (a secondary amide) and the carboxylic acid are the most common sites for protection. While the lactam carbonyl is less frequently modified, its protection might be considered in specific synthetic routes. The selection of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that is stable to a variety of non-acidic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). iris-biotech.de The N-acylation of pyroglutamate esters with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common method for its introduction. researchgate.net

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups unless they are also reducible.

9-Fluorenylmethoxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis, the Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with piperidine (B6355638) in an organic solvent. iris-biotech.dethieme-connect.de This provides orthogonality with acid-labile groups like Boc and t-Butyl esters.

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester to prevent its interference in reactions targeting other parts of the molecule.

Methyl or Ethyl Esters: Simple alkyl esters are robust but require harsh saponification conditions (strong base) for cleavage, which could potentially compromise the lactam ring or stereocenters.

tert-Butyl (tBu) Ester: This ester is readily cleaved under acidic conditions (e.g., TFA) simultaneously with a Boc group, making it suitable for strategies where both amine and carboxyl functions need to be deprotected at the same time. peptide.com

Benzyl (Bzl) Ester: Similar to the Cbz group, the benzyl ester is removed via catalytic hydrogenolysis, offering orthogonality with acid- and base-labile protecting groups. peptide.com

Allyl (All) Ester: The allyl ester is stable to both acidic and basic conditions used for Boc and Fmoc removal but can be selectively cleaved using palladium(0) catalysts, providing an additional layer of orthogonality. google.comrsc.org

An effective orthogonal strategy might involve protecting the lactam nitrogen with an Fmoc group and the carboxylic acid with a t-Butyl ester. This allows for selective deprotection of the nitrogen with a base, leaving the ester intact for further reactions, or cleavage of the ester with acid while the N-Fmoc group remains.

Functional GroupProtecting GroupAbbreviationCleavage ConditionsOrthogonal To
Lactam Nitrogentert-ButoxycarbonylBocStrong Acid (e.g., TFA)Fmoc, Cbz/Bzl, Alloc/All
BenzyloxycarbonylCbzH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, tBu
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz/Bzl, tBu, Alloc/All
Carboxyltert-Butyl EstertBuStrong Acid (e.g., TFA)Fmoc, Cbz/Bzl, Alloc/All
Benzyl EsterBzlH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, tBu
Allyl EsterAllPd(0) catalystBoc, Fmoc, tBu, Cbz/Bzl

Green Chemistry Principles and Sustainable Synthetic Routes

The growing demand for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing complex molecules like pyroglutamic acid derivatives. researchgate.netdntb.gov.ua Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes, often through the use of advanced catalysis and alternative reaction media.

Solvent-Free and Aqueous-Phase Reactions

A major goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

Aqueous-Phase Reactions: Research has demonstrated the feasibility of conducting reactions for the synthesis of related heterocyclic compounds in water. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been effectively catalyzed by a water-soluble Zn-proline complex at ambient temperature, offering moderate to excellent yields. scispace.com Proline itself has been used as an organocatalyst for multicomponent reactions in aqueous media to form various heterocycles. researchgate.net Furthermore, the direct decarboxylation of pyroglutamic acid to 2-pyrrolidone, a related core structure, has been successfully performed in water at elevated temperatures using heterogeneous catalysts. uantwerpen.be These examples suggest the potential for developing aqueous routes for the N-allylation of a pyroglutamate precursor.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under solid-state conditions can significantly reduce waste and simplify product purification. While specific solvent-free syntheses for this compound are not extensively documented, related processes, such as microwave-assisted synthesis of other proline derivatives, can often be performed under solvent-free or minimal-solvent conditions, highlighting a viable path for future research. researchgate.net

Catalyst Development for Enhanced Sustainability (e.g., heterogeneous catalysts)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. The development of recyclable and highly active catalysts is a key area of focus.

Recyclable Homogeneous Catalysts: Lewis acid catalysts that are soluble in the reaction medium but can be easily recovered are highly desirable. The Zn(proline)₂ complex used for benzimidazole (B57391) synthesis in water is an example of a catalyst that can be recovered from the aqueous phase and reused for subsequent cycles with good activity. scispace.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for simple separation by filtration and subsequent reuse. This simplifies product purification and reduces catalyst waste.

Supported Metal Catalysts: Palladium supported on alumina (B75360) (Pd/Al₂O₃) has been identified as a highly active and selective heterogeneous catalyst for the decarboxylation of pyroglutamic acid in water. uantwerpen.be

Functionalized Mesoporous Materials: Advanced materials like MCM-41, a mesoporous silica, have been functionalized with catalytic species. For example, a copper-pyroglutamic acid complex has been grafted onto an MCM-41 framework to create a novel heterogeneous nanocatalyst. researchgate.netbohrium.com Such catalysts have demonstrated excellent reusability over multiple cycles without significant loss of activity, confirming their stability and heterogeneous nature. researchgate.net

The application of these sustainable catalytic systems to the key steps in the synthesis of this compound, such as the N-allylation of pyroglutamic acid or its esters, represents a promising direction for developing more environmentally and economically viable manufacturing processes.

Catalyst TypeExampleReactionKey Sustainable FeatureReference
Recyclable HomogeneousZn(proline)₂Synthesis of BenzimidazolesWater-soluble; recyclable from aqueous phase. scispace.com
Heterogeneous5 wt% Pd/Al₂O₃Decarboxylation of Pyroglutamic AcidSolid catalyst, easily separated by filtration; high activity in water. uantwerpen.be
MCM-41@DL-Pyroglutamic acid-CuThioether formation, Tetrazole synthesisSolid nanocatalyst; excellent reusability without leaching. researchgate.net

Transformations of the Prop-2-en-1-yl Group

The allyl group is a versatile functional handle due to the reactivity of its carbon-carbon double bond and the adjacent allylic position. These sites are amenable to a variety of transformations, including additions, reductions, and catalyzed coupling reactions.

Electrophilic Additions (e.g., Epoxidation, Dihydroxylation, Halogenation)

The double bond of the N-allyl group in this compound is susceptible to attack by electrophiles. The specific outcomes of these reactions are influenced by the electron-withdrawing nature of the adjacent amide, which can decrease the nucleophilicity of the alkene compared to simple alkenes.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents like dimethyldioxirane (B1199080) (DMDO), is expected to yield the corresponding epoxide, 5-Oxo-2-(oxiran-2-ylmethyl)proline. The reaction conditions are typically mild, proceeding at low temperatures in chlorinated solvents.

Dihydroxylation: Both syn- and anti-dihydroxylation can be achieved. Syn-dihydroxylation is commonly performed using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield 2-(2,3-dihydroxypropyl)-5-oxoproline. Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.

Halogenation: The addition of halogens (Br₂, Cl₂) across the double bond proceeds readily, typically in an inert solvent like dichloromethane, to give the corresponding 2-(2,3-dihalopropyl)-5-oxoproline derivative. In the presence of water or other nucleophilic solvents, the formation of halohydrins can be expected. Furthermore, reactions of N-allylamides with sources of electrophilic halogens in the presence of a nucleophile can lead to cyclization products. For instance, treatment of N-allylamides with an electrophilic bromine source can initiate an intramolecular cyclization. clockss.org

Reaction Type Typical Reagents Expected Product
Epoxidationm-CPBA, DMDO5-Oxo-2-(oxiran-2-ylmethyl)proline
Syn-DihydroxylationOsO₄, NMO2-(2,3-dihydroxypropyl)-5-oxoproline
HalogenationBr₂, Cl₂ in CCl₄2-(2,3-dihalopropyl)-5-oxoproline

Hydrogenation and Reductive Transformations

The alkene of the allyl group can be selectively reduced to the corresponding propyl group without affecting the lactam carbonyl under appropriate catalytic conditions.

Catalytic Hydrogenation: The most common method for this transformation is catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere will efficiently saturate the double bond to yield 5-oxo-2-propylproline. These reactions are typically performed in solvents like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. It has been demonstrated that the hydrogenation of N-allyl lactams can proceed efficiently. rsc.org The choice of catalyst can be crucial to avoid reduction of the lactam ring, which generally requires more forcing conditions.

Catalyst Typical Conditions Primary Product
10% Pd/CH₂ (1 atm), RT, Ethanol5-Oxo-2-propylproline
PtO₂ (Adam's catalyst)H₂ (1-3 atm), RT, Acetic Acid5-Oxo-2-propylproline
Raney NiH₂ (50 psi), RT, Ethanol5-Oxo-2-propylproline

Radical Reactions and Polymerization Initiatives (as a monomer in research)

Allyl compounds are known to participate in radical reactions, though their polymerization behavior can be complex. Allyl monomers, including N-allylamides, often exhibit a tendency towards degradative chain transfer. tandfonline.comscholarsportal.info This process involves the abstraction of a hydrogen atom from the allylic position, which is weakened due to the stability of the resulting allyl radical. wikipedia.org This leads to the formation of a stable, less reactive radical that is slow to reinitiate polymerization, often resulting in the formation of oligomers rather than high molecular weight polymers. google.comresearchgate.net

Despite this, polymerization can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The reactivity in polymerization is influenced by the nature of the substituent on the allyl group. tandfonline.comscholarsportal.info In some cases, specific reaction conditions, such as the presence of protic or Lewis acids, have been shown to enhance the rate of polymerization of allyl monomers. tandfonline.com A proposed mechanism for the polymerization of some allyl ethers involves a radical-mediated cyclization rather than a simple addition polymerization. nih.gov

Initiator Conditions Potential Outcome
AIBN60-80 °C, in bulk or solutionOligomers of this compound
Benzoyl Peroxide80-100 °C, in bulk or solutionOligomers of this compound

Palladium-Catalyzed Cross-Coupling Reactions at the Allylic Position (post-functionalization)

The allyl group is an excellent substrate for palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. This typically requires the presence of a leaving group at the allylic or vinylic position, which can be introduced post-functionalization of the initial allyl group. However, modern methods allow for the direct C-H activation of allylic positions.

For N-allyl amides, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have been developed. rsc.orgacs.org These reactions can involve the generation of a π-allyl palladium intermediate from the N-allyl substrate, which then reacts with a nucleophile. thieme-connect.com For instance, the reaction of an N-allyl imine with a glycinate (B8599266) in the presence of a chiral palladium catalyst can produce vicinal diamino derivatives. rsc.org The scope of nucleophiles is broad and includes soft carbon nucleophiles like stabilized enolates, as well as various heteroatom nucleophiles. nih.gov This methodology provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation with high levels of stereocontrol.

Reaction Type Catalyst System Nucleophile Example Potential Product Class
Asymmetric Allylic AlkylationPd(OAc)₂, Chiral Ligand (e.g., (R)-BINAP)Malonate EstersChiral α-allyl-α-substituted malonates
Allylic Amination[Pd(π-allyl)Cl]₂, LigandSecondary AminesChiral allylic amines
Allylic C-H ActivationPd(OAc)₂, OxidantArylboronic acidsArylated allyl derivatives

Modifications of the 5-Oxopyrrolidine Ring System

The 5-oxopyrrolidine ring, a derivative of pyroglutamic acid, contains a lactam functionality. The carbonyl group and the N-acyl linkage are the primary sites for chemical modification.

Reactions at the Lactam Carbonyl (e.g., reduction, opening reactions)

The lactam carbonyl of the pyroglutamate ring is less reactive than the carboxylic acid from which it is derived, but it can still undergo several important transformations.

Reduction: The selective reduction of the lactam carbonyl to the corresponding amine, which would yield 2-propylproline (B1451480) derivatives, is a challenging but feasible transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically required. The reduction of N-Boc protected lactams has been achieved chemoselectively. The reduction of α-methyl N-Boc-l-glutamate with borane has been shown to yield the corresponding methyl N-Boc-prolinate. acs.org Without the N-Boc protecting group, reduction of α-methyl l-glutamate with borane resulted in the formation of methyl l-pyroglutamate. acs.org This suggests that the N-substituent plays a crucial role in directing the outcome of the reduction.

Ring-Opening Reactions: The lactam ring can be opened under hydrolytic conditions, although it is generally stable to mild acid and base. Strong acidic or basic conditions and elevated temperatures can lead to the hydrolysis of the amide bond, yielding the corresponding glutamic acid derivative, N-allylglutamic acid. Acid-mediated ring-opening of α-aryl-lactams has been reported using strong acids like triflic acid. rsc.org The accumulation of 5-oxoproline in biological systems and its subsequent enzymatic ring-opening is a key step in the γ-glutamyl cycle. nih.govnih.gov

Transformation Typical Reagents Expected Product
Lactam ReductionLiAlH₄, THF, reflux2-Propylproline
Ring-Opening (Hydrolysis)6M HCl, refluxN-allylglutamic acid

N-Substitution Reactions on the Pyrrolidine Nitrogen

The nitrogen atom in the pyrrolidine ring of this compound is a secondary amine, making it nucleophilic and basic. nih.govwikipedia.org This allows for a variety of N-substitution reactions. Due to its nucleophilicity, the pyrrolidine nitrogen is a common site for substitutions, with a high percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

Common N-substitution reactions include alkylation, acylation, and arylation. For instance, N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex can produce a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org Another method involves the use of orthoesters to activate the hydroxyl group in N-carbamate-protected amino alcohols, facilitating the synthesis of pyrrolidines and piperidines. organic-chemistry.org

Functionalization at C-3 and C-4 Positions of the Pyrrolidine Ring

Functionalization at the C-3 and C-4 positions of the pyrrolidine ring can introduce valuable structural diversity. nih.gov One approach to achieving this is through 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenyl dipolarophiles, which can control stereochemistry at these positions. nih.gov

For 3-substituted prolines, several synthetic strategies exist. One method involves the regioselective C-3 alkylation of 4-oxoproline derivatives using an enamine. nih.gov Another approach is the diastereoselective conjugate addition of organocuprates to α,β-unsaturated lactams derived from (S)-pyroglutamic acid, which yields trans-3-substituted prolines. nih.gov Palladium-mediated couplings on enol triflates derived from 3-hydroxyproline (B1217163) have also been used to introduce various groups at the C-3 position. nih.gov

Stereochemical Control in Post-Synthetic Derivatization Reactions

Controlling the stereochemistry during the derivatization of this compound is crucial for its application in areas like drug discovery, where specific stereoisomers often exhibit desired biological activity. nih.gov

Diastereoselective and Enantioselective Modifications

Post-synthetic modifications can be designed to be either diastereoselective or enantioselective. For instance, in the synthesis of 3-substituted prolines, the use of chiral catalysts, such as chiral pyrrolidine derivatives in organocatalytic asymmetric reactions, can lead to high enantioselectivity. nih.gov Similarly, the diastereoselective 1,4-addition of dialkylcuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester is a key step in synthesizing cis-3-substituted prolines. nih.gov

A strategy for controlling stereochemistry in Ugi adducts involves post-Ugi functionalization. beilstein-journals.org Specifically, for 2-oxo-aldehyde-derived Ugi adducts that exist in an enol form, an asymmetric cinchona alkaloid-promoted electrophilic fluorination can install a stereocenter at the peptidyl position with high enantiomeric excess. beilstein-journals.org

Influence of the Prop-2-en-1-yl Group on Reaction Selectivity

The prop-2-en-1-yl (allyl) group can influence the stereochemical outcome of reactions. While specific studies on the influence of the allyl group in this compound are not detailed in the provided context, the reactivity of allylic systems is well-established in organic chemistry. The double bond of the allyl group can participate in various reactions, including electrophilic additions and cycloadditions. The steric and electronic properties of the allyl group can direct incoming reagents to a specific face of the molecule, thereby influencing diastereoselectivity.

Incorporation into Peptidic and Non-Peptidic Scaffolds

The unique structural features of this compound make it an attractive building block for incorporation into larger, more complex molecules.

Peptide Coupling Strategies with this compound

Proline and its derivatives are unique among amino acids because their secondary amine forms a tertiary amide bond when incorporated into peptides, which restricts the conformational flexibility of the peptide backbone. nih.gov This property is valuable for stabilizing specific secondary structures like β-turns and polyproline helices. nih.gov

Standard peptide coupling reagents can be used to form a peptide bond with the carboxylic acid of this compound. The synthesis of α-substituted prolines has been achieved through microwave-assisted Huisgen 1,3-dipolar cycloaddition between azides and orthogonally protected α-propynyl proline in the presence of Cu(I), showcasing a method to create decorated prolines for further use. researchgate.net

Use as a Building Block for Complex Heterocyclic and Polycyclic Systems

The N-allyl moiety in structures analogous to this compound is a key functional group that enables the construction of bicyclic and more complex polycyclic systems. The double bond of the allyl group can react intramolecularly with functionalities on the lactam ring or with externally introduced reactants, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and subsequent ring closure.

Radical Cyclizations:

One of the most powerful methods for forming rings from N-allyl lactams is through radical cyclization. wikipedia.org These reactions typically involve the generation of a radical species which then adds to the double bond of the allyl group in an intramolecular fashion. For N-allyl amides, 5-exo cyclization is generally favored, leading to the formation of five-membered rings. wikipedia.org

In the context of this compound, a radical could be generated at a position on the pyroglutamic acid ring, which would then cyclize onto the N-allyl group. For instance, atom transfer radical cyclization (ATRC) of N-allyl-α-haloamides is a well-established method for synthesizing γ-lactams. mdpi.com A similar strategy could foreseeably be applied to a halogenated derivative of this compound to construct a bicyclic system.

Research on related N-allyl-haloacetamides has demonstrated the feasibility of such cyclizations under various conditions, including mechanochemical methods and photoredox catalysis, to yield brominated lactams. mdpi.com These reactions proceed via a 5-exo cyclization of an initially formed radical to generate a new five-membered ring. mdpi.com

Table 1: Examples of Radical Cyclizations in N-Allyl Amide Systems

Starting MaterialReagents and ConditionsProductYieldReference
N-allyl-2-bromo-propanamideCovellite, Me6TREN, mechanochemicalBrominated γ-lactamGood to excellent mdpi.com
N-allyl-α-haloamideN-Ph-phenothiazine (PTH), MgBr₂, DMSO, 365 nm LEDsγ-lactamGood to excellent mdpi.com
N-allyl-α-haloamideMyoglobin H93S, sodium ascorbate, phosphate (B84403) bufferBrominated γ-lactamGood mdpi.com

Cycloaddition Reactions:

The N-allyl group can also participate in various cycloaddition reactions, acting as the 2π component. Intramolecular [3+2] cycloadditions are particularly relevant. For example, the condensation of an N-substituted glycine with a chiral aldehyde containing an allyl group can form an azomethine ylide, which then undergoes a stereospecific intramolecular [3+2] dipolar cycloaddition to yield an octahydropyrrolo[3,4-b]pyrrole (B1600083) derivative. acs.org This suggests that this compound, with its pre-existing chiral center, could be a valuable substrate for diastereoselective cycloadditions.

Furthermore, rhodium(I)-catalyzed intramolecular [3+2] cycloadditions have been developed for 1-ene-vinylcyclopropanes, providing access to cyclopentane- and cyclopentene-fused bicyclic structures. pku.edu.cn While a different system, this highlights the potential for transition metal catalysis to mediate complex cycloadditions involving alkene functionalities.

Another potential pathway is the intramolecular [4+3] cycloaddition, which is a powerful tool for constructing seven-membered rings. organicreactions.org These reactions often involve the reaction of a 1,3-diene with an oxyallyl cation. organicreactions.org While not a direct application for this compound itself, derivatization to introduce a diene moiety could open up this synthetic route.

Table 2: Potential Cycloaddition Strategies for N-Allyl Lactam Scaffolds

Reaction TypeDipole/π-System 1Dipolarophile/π-System 2Resulting SystemReference
Intramolecular [3+2] CycloadditionAzomethine YlideN-Allyl GroupFused Pyrrolidine Ring acs.org
Intramolecular [3+2] CycloadditionNitroneN-Allyl GroupFused Isoxazolidine Ring orgsyn.org
Rh(I)-Catalyzed [3+2] CycloadditionVinylcyclopropaneAlkeneFused Cyclopentane Ring pku.edu.cn

The synthesis of polycyclic γ-lactams has also been achieved through nickel(0)-catalyzed asymmetric carbonylative cycloadditions of ene-imines with carbon monoxide, demonstrating a [2+2+1] cycloaddition pathway. acs.org This further underscores the utility of lactam-containing scaffolds in constructing intricate molecular architectures through cycloaddition strategies.

Structural Elucidation Challenges and Advanced Methodologies for Novel Derivatives

Overview of Current Research Trajectories for Functionalized Pyrrolidine Derivatives

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, with ongoing research continually unveiling new therapeutic applications. The functionalization of the pyrrolidine ring is a key strategy for modulating the biological and physicochemical properties of these molecules, leading to the development of novel drug candidates. Current research trajectories for functionalized pyrrolidine derivatives are diverse and expansive, reflecting the scaffold's versatility.

One of the most prominent areas of investigation is in oncology . Numerous studies have demonstrated the potent anticancer activity of various pyrrolidine derivatives. orgsyn.org For example, a 2022 study reported the synthesis of novel 5-oxopyrrolidine derivatives that exhibited significant anticancer activity against A549 lung cancer cells. orgsyn.org The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrrolidine ring are critical for their cytotoxic effects.

Another significant research direction is the development of antimicrobial agents . With the rise of multidrug-resistant pathogens, there is an urgent need for new classes of antibiotics. Functionalized pyrrolidines have emerged as a promising class of compounds in this regard. Research has shown that certain 5-oxopyrrolidine derivatives display potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. orgsyn.org

The synthesis of complex natural products and peptidomimetics also heavily relies on functionalized pyrrolidine building blocks. The constrained conformation of the pyrrolidine ring makes it an ideal component for mimicking peptide turns, which are crucial for protein-protein interactions. The development of synthetic methodologies to access functionalized azabicycloalkane amino acids derived from proline highlights the importance of these structures in drug discovery. researchgate.net

Furthermore, research into catalysis utilizes chiral pyrrolidine derivatives as organocatalysts for asymmetric synthesis. The stereochemical information embedded in the pyrrolidine ring can be effectively transferred to the products of a chemical reaction, enabling the synthesis of enantiomerically pure compounds.

The table below summarizes some of the key research areas and findings for functionalized pyrrolidine derivatives.

Research AreaKey Findings
Anticancer Activity Novel 5-oxopyrrolidine derivatives show potent activity against lung cancer cell lines (A549). orgsyn.org
Antimicrobial Activity Certain 5-oxopyrrolidine derivatives are effective against multidrug-resistant Staphylococcus aureus (MRSA). orgsyn.org
Natural Product Synthesis Functionalized pyrrolidines are key intermediates in the synthesis of complex alkaloids and other natural products.
Peptidomimetics The rigid pyrrolidine scaffold is used to create mimics of peptide secondary structures for therapeutic applications. researchgate.net
Asymmetric Catalysis Chiral pyrrolidine derivatives are employed as efficient organocatalysts in various stereoselective transformations.

The ongoing exploration of new synthetic routes to functionalized pyrrolidines, such as through intramolecular Michael reactions and palladium-catalyzed functionalization, continues to expand the chemical space accessible to medicinal chemists. clockss.org These advancements pave the way for the discovery of next-generation therapeutics based on the versatile pyrrolidine scaffold.

Conformational Analysis and Molecular Structure Studies in Research

Advanced Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods that are sensitive to the spatial arrangement of atoms are indispensable tools for studying the conformation of chiral molecules like 5-Oxo-2-prop-2-en-1-ylproline in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For conformational analysis, two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. columbia.edu These techniques measure the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it a highly sensitive probe of internuclear distances up to approximately 5 Å. columbia.edu

In a typical study of a molecule like this compound, a NOESY or ROESY spectrum would reveal cross-peaks between protons that are in close spatial proximity, even if they are not directly connected through chemical bonds. For instance, correlations between the protons of the prop-2-en-1-yl group and specific protons on the pyrrolidine (B122466) ring would provide direct evidence for the preferred orientation of this substituent. The choice between NOESY and ROESY often depends on the molecular weight of the compound; ROESY is generally preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

Table 1: Hypothetical NOESY/ROESY Correlations for this compound

Proton PairExpected NOE/ROE IntensityInferred ProximityConformational Implication
H (C2) - H (allyl CH2)StrongCloseIndicates a specific rotameric preference of the allyl group
H (C3α) - H (allyl vinyl)WeakDistantSuggests an orientation away from the C3 position
H (C4β) - H (C2)MediumModerately CloseProvides information on the ring pucker

By analyzing the full set of NOE/ROE correlations, researchers can build a detailed model of the predominant conformation in solution. For proline-rich sequences and their derivatives, specialized techniques like 2D 1H–13C HSQC-NOESY can be employed to resolve spectral overlap and achieve full chemical shift assignments, which are crucial for accurate conformational analysis. copernicus.orgnih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Electronic Circular Dichroism (ECD) provides information about the stereochemistry of electronic transitions, while Vibrational Circular Dichroism (VCD) probes the stereochemistry of vibrational transitions. mdpi.comnih.gov

VCD spectroscopy offers even greater structural detail as it provides information on the absolute configuration and conformation of molecules in solution, even for those lacking a UV chromophore. nih.govspectroscopyeurope.com The VCD spectrum of a chiral molecule is unique, with enantiomers showing mirror-image spectra. spectroscopyeurope.com By comparing the experimental VCD spectrum with spectra calculated for different possible conformations using quantum chemical methods, the predominant solution-state conformation can be determined with high confidence. mdpi.comresearchgate.net This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration and conformation of various cyclic lactams. researchgate.net

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry provides a powerful complement to experimental techniques by allowing for the exploration of the full conformational space and the calculation of the relative energies of different conformers.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to predict the conformational preferences of molecules. MM methods use a classical mechanical force field to calculate the potential energy of a molecule as a function of its geometry. By systematically varying the bond lengths, bond angles, and dihedral angles, it is possible to identify the low-energy conformations.

Molecular Dynamics simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the molecule's conformation changes. Analysis of this trajectory can reveal the most populated conformational states and the energy barriers between them. For proline-containing peptides, MD simulations have been used to characterize the free energy landscapes and understand the relative stability of different helical structures. nih.gov A similar approach could be applied to this compound to explore the puckering of the pyrrolidinone ring and the flexibility of the allyl side chain.

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to calculate the electronic structure and energies of molecules with high accuracy. researchgate.net For conformational analysis, DFT calculations can be used to optimize the geometries of different conformers and to calculate their relative energies, thus providing a detailed picture of the potential energy surface. researchgate.net

The combination of DFT calculations with experimental VCD spectroscopy is a particularly powerful approach for determining the absolute configuration and conformation of chiral molecules. mdpi.comresearchgate.net The VCD spectrum is calculated for each of the low-energy conformers identified by DFT, and these calculated spectra are then compared to the experimental spectrum to determine the best fit. DFT calculations have also been successfully used to study the conformational preferences of proline and its derivatives, providing insights into the factors that govern ring puckering. researchgate.netacs.org

Table 2: Representative Calculated Relative Energies of Pyrrolidine Ring Conformers for a Proline Analog using DFT

ConformerDihedral Angles (degrees)Relative Energy (kcal/mol)
Cγ-exo (Down)φ ≈ -75, ψ ≈ 1600.00
Cγ-endo (Up)φ ≈ -60, ψ ≈ 1451.25
Twist (T)Intermediate2.50

Note: This table represents hypothetical data for a proline analog to illustrate the output of DFT calculations.

Influence of Substituents, Including the Prop-2-en-1-yl Group, on Pyrrolidine Ring Conformation

The conformation of the pyrrolidine ring in proline and its derivatives is a delicate balance of steric and electronic effects. The ring typically adopts one of two major puckered conformations, known as Cγ-exo (Down) and Cγ-endo (Up). nih.govresearchgate.netresearchgate.net The presence of substituents on the ring can significantly influence the equilibrium between these two forms. nih.gov

Research on this compound Not Available in Public Scientific Literature

Following a comprehensive review of scientific databases and scholarly articles, it has been determined that there is no publicly available research on the chemical compound This compound that specifically addresses its conformational analysis, molecular structure, or its application in the design of derivative research probes.

This specific compound, which features a pyroglutamic acid (5-oxoproline) core with an allyl (prop-2-en-1-yl) group attached at the second carbon of the pyrrolidine ring, does not appear in detailed studies that would provide the necessary data to construct an article based on the requested outline. While the parent molecule, 5-oxoproline (also known as pyroglutamic acid), and its various other derivatives are the subjects of extensive scientific investigation, the unique structural attributes of the 2-allyl substituted version have not been specifically elucidated in the available literature.

The creation of a scientifically accurate and informative article requires verifiable data from experimental or computational studies. In the absence of such dedicated research for this compound, any discussion on its conformational preferences, detailed molecular geometry, or its use as a scaffold for molecular recognition probes would be purely speculative.

Therefore, it is not possible to generate the requested content while adhering to the strict requirements for scientific accuracy and focus solely on the specified compound. Further research would be needed to characterize this compound and provide the foundational data for the topics of interest.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Chiral Auxiliaries and Organocatalysis Utilizing 5-Oxo-2-prop-2-en-1-ylproline Scaffolds

The inherent chirality and structural rigidity of the 5-oxoproline ring make it an attractive framework for the design of chiral auxiliaries and organocatalysts. The presence of the prop-2-en-1-yl (allyl) group offers a handle for further functionalization or for influencing the steric and electronic environment of the catalytic center.

Development of Novel Organocatalytic Systems

The pyroglutamic acid core, from which this compound is derived, has been successfully employed in the development of sophisticated organocatalytic systems. For instance, bifunctional N-heterocyclic carbenes (NHCs) derived from L-pyroglutamic acid have been synthesized and shown to be effective in a variety of asymmetric reactions. nih.govacs.org These catalysts often incorporate a hydroxyl group that can participate in hydrogen bonding, mimicking the dual activation mechanisms found in enzymes. nih.govacs.org The introduction of an N-allyl group in the this compound structure provides a modifiable position to tune the catalyst's properties or to anchor it to a solid support, creating heterogeneous catalysts that are easily recoverable and reusable. While proline and its derivatives are widely recognized for their role in organocatalysis, the specific exploration of N-allyl derivatives like this compound in bespoke catalytic systems remains a promising area for further development.

Asymmetric Induction in Catalytic Reactions

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The 5-oxoproline scaffold is well-suited for this purpose due to its defined stereochemistry.

While direct studies detailing the use of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric induction using related structures are well-established. For example, the coupling of N-acylamino acids often proceeds with a degree of asymmetric induction that is influenced by the nature of the N-acyl group and the reaction conditions. nih.gov The N-allyl group in this compound can sterically and electronically influence the approach of reagents, thereby directing the formation of a specific stereoisomer. The development of synthetic routes that leverage this potential for asymmetric induction is a key area of interest.

Design and Synthesis of Molecular Probes for Mechanistic Biological Studies

The unique chemical structure of this compound makes it a valuable starting point for the design of molecular probes to investigate biological processes at the molecular level. These probes can be tailored to interact with specific enzymes or receptors, providing insights into their function and mechanism.

Development of Enzyme Substrate Analogs for Mechanistic Investigations

5-Oxo-L-proline is an intermediate in the γ-glutamyl cycle and is a substrate for the enzyme 5-oxo-L-prolinase. nih.gov The study of analogs of 5-oxo-L-proline provides valuable information about the substrate specificity and catalytic mechanism of this enzyme. nih.gov Research has shown that modifications to the 5-oxoproline ring, such as replacing the 4-methylene group with other atoms, can significantly affect the interaction with the enzyme, leading to coupled, partially coupled, or uncoupled ATP hydrolysis. nih.gov

The N-allyl group of this compound represents a modification at the N-1 position. Studies on 5-oxo-L-prolinase have indicated that an unsubstituted N-1 position is important for significant binding. nih.gov Therefore, this compound itself may act as an inhibitor or a poor substrate, making it a useful tool for probing the active site of the enzyme. By observing how this N-substituted analog interacts with 5-oxo-L-prolinase, researchers can gain a deeper understanding of the structural requirements for substrate binding and catalysis.

5-Oxo-L-proline Analog Interaction with 5-oxo-L-prolinase
L-2-oxooxazolidine-4-carboxylatePartially coupled reaction
L-2-oxothiazolidine-4-carboxylateCoupled reaction
2-imidazolidone-4-carboxylateUncoupled reaction

This table summarizes the interactions of different 5-oxo-L-proline analogs with 5-oxo-L-prolinase, demonstrating how structural modifications influence the enzymatic reaction.

Probes for Receptor-Ligand Interaction Studies (e.g., in vitro binding assays)

Derivatives of pyroglutamic acid have been instrumental in the development of ligands for various receptors. For instance, substituted benzyl (B1604629) amides of pyroglutamic acid have been synthesized as ligands for the P2X7 receptor, a target in neurodegeneration and inflammation research. imtm.cz Notably, a precursor for radioiodination of a P2X7 ligand included an N-iodoallyl group, which is structurally similar to the N-prop-2-en-1-yl group of this compound. imtm.cz This suggests that the N-allyl group can be a site for introducing reporter groups, such as radioisotopes or fluorescent tags, to create molecular probes for in vitro binding assays.

Furthermore, a patent describes pyroglutamic acid derivatives as inhibitors of leukocyte adhesion mediated by VLA-4, indicating their potential in studying receptor-ligand interactions relevant to inflammatory diseases. google.com The synthesis of a 5-allylpyroglutamate derivative has also been reported in the context of creating analogs of thyrotropin-releasing hormone (TRH), highlighting the utility of the N-allyl scaffold in generating molecules to probe receptor interactions. clockss.org

Development of Conformationally Constrained Scaffolds for Structure-Activity Relationship (SAR) Research Methodologies

The rigid pyrrolidinone ring of this compound provides a conformationally constrained scaffold that is highly valuable for structure-activity relationship (SAR) studies. By incorporating this rigid core into potential drug candidates, the number of accessible conformations is reduced, which can lead to higher binding affinity and selectivity for a biological target.

A review on pyroglutamic acid derivatives highlights their role as building blocks in drug discovery, where they can be used to create conformationally restricted analogs of other amino acids, such as glutamic acid and alanine. clockss.org The introduction of substituents, including an allyl group at the 5-position, has been explored to create diverse molecular architectures. clockss.org

Role as a Key Building Block in the Synthesis of Complex Natural Product Analogues

The chiral scaffold of this compound, a derivative of pyroglutamic acid, presents it as a valuable starting material for the asymmetric synthesis of complex natural product analogues. Pyroglutamic acid itself is recognized as a versatile chiral precursor in the synthesis of a wide array of bioactive natural products. benthamdirect.com Its rigid cyclic structure provides a stereochemically defined framework that can be elaborated into more complex molecular architectures.

While direct examples of the use of this compound in the total synthesis of natural product analogues are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The pyroglutamate (B8496135) core is a key component of numerous natural products, and the introduction of an allyl group at the C2 position offers a reactive handle for a variety of synthetic transformations. This allyl group can participate in reactions such as cross-metathesis, hydroformylation, oxidation, and allylic substitution, enabling the introduction of diverse functional groups and the construction of intricate side chains.

The synthesis of L-pyroglutamic acid analogues has been a subject of research to explore their biological activities, including antifungal, anti-inflammatory, and neuritogenic properties. nih.govfrontiersin.org This highlights the potential of using derivatives like this compound to generate libraries of natural product analogues with potentially enhanced or novel biological functions. The inherent chirality of this building block is crucial for producing enantiomerically pure final compounds, which is often a critical factor for their therapeutic efficacy.

Below is a table summarizing the potential synthetic transformations of the allyl group in this compound for the generation of natural product analogues:

Reaction Type Potential Outcome/Functional Group Introduced Relevance to Natural Product Analogue Synthesis
Olefin MetathesisFormation of new carbon-carbon double bondsConstruction of complex side chains and macrocycles
Hydroboration-OxidationConversion to a primary alcoholIntroduction of hydroxyl functionalities for further derivatization
EpoxidationFormation of an epoxideA versatile intermediate for ring-opening reactions to introduce various nucleophiles
Wacker OxidationFormation of a methyl ketoneIntroduction of a carbonyl group for aldol (B89426) or other C-C bond-forming reactions
Heck CouplingFormation of a new C-C bond with an aryl or vinyl halideArylation or vinylation of the side chain

These potential transformations underscore the utility of this compound as a versatile chiral building block for the modular synthesis of complex natural product analogues, allowing for systematic modifications to explore structure-activity relationships.

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The unique chemical structure of this compound also suggests its potential for applications in the development of advanced materials and in the field of supramolecular chemistry. Proline and its derivatives are known to influence the secondary structure of peptides and can be used to create well-defined, self-assembling nanostructures. nih.govresearchgate.net

The prop-2-en-1-yl (allyl) group in this compound is a key feature that can be exploited for polymerization. This terminal alkene functionality can undergo radical or transition-metal-catalyzed polymerization to form functional polymers. The resulting polymers would possess a chiral, polar backbone derived from the pyroglutamate moiety, which could impart unique properties such as specific recognition capabilities or self-assembly behavior. Proline-functionalized polymers have been investigated for their catalytic activities and ability to form self-assembled structures like micelles. nih.gov

In supramolecular chemistry, the defined stereochemistry and the presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the pyroglutamate ring can drive the formation of ordered assemblies through non-covalent interactions. nih.gov The functionalization with an allyl group provides a site for post-assembly modification or for creating cross-linked networks within a supramolecular structure. The self-assembly of amino acids and their derivatives is a powerful bottom-up approach for the fabrication of functional biomaterials. nih.govd-nb.info

Potential applications in materials science could include the development of:

Chiral Polymers: For use as chiral stationary phases in chromatography, as catalysts in asymmetric synthesis, or in optical materials.

Hydrogels: The polar nature of the pyroglutamate unit could contribute to water absorption, and the allyl group could be used for cross-linking to form hydrogels for biomedical applications.

Functionalized Nanoparticles: The carboxylic acid can be used to anchor the molecule to the surface of metal or metal oxide nanoparticles, while the allyl group provides a site for further functionalization. acs.org

The table below outlines the potential roles of the distinct structural components of this compound in materials science and supramolecular chemistry:

Structural Feature Potential Role in Materials Science/Supramolecular Chemistry Example Application
Pyroglutamate Ring Chiral scaffold, hydrogen bonding sites for self-assemblyFormation of ordered supramolecular structures, chiral recognition materials
Allyl Group Polymerizable unit, site for post-functionalizationMonomer for radical polymerization, cross-linking agent in hydrogels
Carboxylic Acid Anchor group for surface modification, site for amide bond formationFunctionalization of nanoparticles, building block for peptide synthesis

While specific research on this compound in these areas is emerging, the known chemistry of its constituent functional groups and the broader field of proline derivatives strongly suggest its potential as a valuable component in the design of novel functional materials and supramolecular systems.

Analytical Methodologies for Characterization and Quantification in Research

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map and, from that, a precise model of the molecular structure. nih.gov This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For derivatives of 5-Oxo-2-prop-2-en-1-ylproline, X-ray crystallography can be used to:

Determine the absolute stereochemistry: Establishing the (S) or (R) configuration of the chiral center at the 2-position of the pyrrolidine (B122466) ring.

Analyze the solid-state conformation: Understanding the preferred spatial arrangement of the molecule in the crystal lattice.

Investigate intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing.

Studies on the parent compound, L-pyroglutamic acid, have provided detailed crystallographic data. For instance, the crystal structure of L-pyroglutamic acid has been determined, revealing its solid-state conformation and hydrogen bonding networks. nih.govresearchgate.net This information serves as a valuable reference for understanding the structural properties of its derivatives.

The table below presents representative crystallographic data for L-pyroglutamic acid, which would be analogous to the type of data obtained for a crystalline derivative of this compound. nih.gov

Crystal SystemMonoclinic
Space GroupP 1 21/n 1
Unit Cell Dimensionsa = 7.9568 Å, b = 8.7449 Å, c = 9.098 Å
α = 90°, β = 115.482°, γ = 90°
Volume572.3 ų
Z (Molecules/Unit Cell)4

Emerging Research Directions and Unexplored Avenues

Photoaffinity Labeling and Bioconjugation Strategies

The development of novel bioconjugation techniques is a cornerstone of chemical biology, enabling the study of biomolecules in their native environments. nih.gov Photoaffinity labeling (PAL), in particular, is a powerful strategy for identifying and mapping interactions between small molecules and proteins. nih.gov This method utilizes probes equipped with a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby interacting proteins. enamine.net

For 5-Oxo-2-prop-2-en-1-ylproline, the allyl group serves as a versatile handle for derivatization. It can be functionalized to incorporate various photoactive moieties, such as diazirines, benzophenones, or aryl azides. enamine.netmdpi.com Diazirines are particularly advantageous due to their small size, which minimizes steric hindrance, and their ability to form reactive carbenes upon UV excitation, leading to efficient and irreversible cross-linking. researchgate.netnih.gov

Table 1: Comparison of Common Photoreactive Groups for PAL

Photoreactive GroupReactive IntermediateActivation WavelengthAdvantagesDisadvantages
Aryl AzideNitrene250-400 nmEasy to synthesizeCan rearrange; long-lived intermediate can lead to non-specific labeling
BenzophenoneTriplet Ketone~350 nmChemically stable; inserts into C-H bondsBulky; requires higher energy for activation
AryldiazirineCarbene~350 nmSmall size; highly reactive; short-lived intermediate enhances specificityCan be challenging to synthesize

The resulting photoaffinity probes derived from this compound could be employed to trap and identify novel protein binding partners, elucidating the compound's mechanism of action in complex biological systems. Furthermore, the allyl group itself can participate in various bioconjugation reactions, such as thiol-ene "click" chemistry, allowing for the attachment of fluorescent dyes, affinity tags, or drug molecules. nih.govemorychem.science The development of amino acid-catalyzed bioconjugation methods further expands the toolkit for modifying proteins under mild, biocompatible conditions. emorychem.science

Flow Chemistry and Continuous Processing for Efficient Synthesis and Derivatization

The synthesis of complex molecules like pyroglutamic acid derivatives often involves multi-step processes that can be optimized for efficiency, safety, and scalability. orgsyn.orgclockss.orgthieme-connect.de Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.

The synthesis and derivatization of this compound are well-suited for flow chemistry approaches. For instance, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks. Moreover, multi-step derivatizations of the pyrrolidone core or the allyl group could be telescoped into a single continuous sequence, reducing manual handling and purification steps. Continuous processing is increasingly being adopted in biopharmaceutical manufacturing to improve efficiency and reduce costs, and its application to the synthesis of specialized chemical entities like this represents a significant area for future research. bioprocessingsummit.com

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Beyond retrosynthesis, ML models can predict the outcomes of chemical reactions, including yield and selectivity, with increasing accuracy. pharmaceutical-technology.comnih.govrjptonline.org For the derivatization of this compound, ML could be used to:

Predict the regioselectivity of additions to the allyl group.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) for C-H functionalization on the pyrrolidone ring.

Screen virtual libraries of potential derivatives for desired properties.

This integration of AI not only accelerates the discovery of new derivatives but also deepens the understanding of the underlying chemical reactivity. youtube.com

Exploration of Non-Canonical Roles in Advanced Model Systems and Synthetic Biology Research

Proline and its analogs play multifaceted roles in biology, influencing protein structure, cell signaling, and stress responses. nih.govfrontiersin.orgresearchgate.net As a modified proline, this compound is a non-canonical amino acid that could be explored for its unique biological properties. mdpi.com Its incorporation into peptides and proteins could modulate their structure and function in predictable ways. For example, the pyrrolidone ring restricts the conformational flexibility of the polypeptide backbone, potentially stabilizing specific secondary structures like β-turns. nih.gov

Synthetic biology provides a framework for incorporating such non-canonical amino acids into recombinant proteins in living organisms, such as E. coli. nih.gov This would allow for the creation of novel biomaterials or therapeutic proteins with enhanced stability or new functionalities conferred by the allyl group. Furthermore, the parent pyroglutamic acid is known to have roles in metabolism and as a precursor to neuropeptides, suggesting that derivatives like this compound could have unexplored neuromodulatory or metabolic functions. researchgate.netwikipedia.orgnih.gov Investigating its effects in advanced model systems, from cell culture to organisms, could reveal novel biological activities.

Development of Next-Generation Catalytic Systems Based on Functionalized Pyrrolidine (B122466) Cores

The pyrrolidine scaffold is a privileged structure in organocatalysis, forming the basis for highly efficient and stereoselective catalysts for a wide range of chemical transformations. nih.govuva.es The structures of these catalysts are often extensively modified to optimize their performance. nih.gov

This compound provides a versatile building block for the development of new catalytic systems. The pyrrolidone core itself can participate in catalysis, and the allyl group offers a reactive handle for anchoring the molecule to solid supports or for introducing additional catalytic moieties. uva.esresearchgate.net For example, the allyl group could be used to polymerize the molecule into a microporous organic polymer, creating a heterogeneous catalyst with a high density of active sites. Research into catalysts based on the pyroglutamate (B8496135) core for reactions like hydrogenation has shown promise. researchgate.net

Table 2: Potential Applications of Pyrrolidine-Based Catalysts

Catalytic TransformationRole of Pyrrolidine ScaffoldPotential for this compound
Asymmetric Aldol (B89426) ReactionsForms enamines with carbonyl compounds to control stereochemistry. nih.govDerivatization could tune steric and electronic properties.
Michael AdditionsActivates α,β-unsaturated compounds via iminium ion formation.The core structure could be modified to enhance catalytic activity.
[3+2] CycloadditionsServes as a chiral ligand for metal catalysts or as a direct organocatalyst. researchgate.netAllyl group allows for immobilization or attachment of co-catalysts.
C-H FunctionalizationDirects metal catalysts to specific C-H bonds.The rigid scaffold could provide a platform for designing new directing groups.

The synthesis of libraries of catalysts derived from this compound and the subsequent screening of their activity in various organic reactions represents a fertile ground for discovering next-generation catalytic systems with enhanced efficiency and selectivity.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 5-Oxo-2-prop-2-en-1-ylproline with high purity?

Answer:

  • Synthesis : Use regioselective alkylation of proline derivatives under anhydrous conditions, employing prop-2-en-1-yl bromide as the alkylating agent. Ensure reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize pH (6.5–7.5) to minimize side reactions like over-alkylation .
  • Characterization :
    • Purity : HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) and UV detection at 210 nm. Purity ≥98% is required for reproducible biological assays .
    • Structural Confirmation :
  • IR Spectroscopy : Key peaks include ν(C=O) at 1720–1740 cm⁻¹ (oxo group) and ν(C=C) at 1640–1660 cm⁻¹ (prop-2-en-1-yl group) .
  • NMR : ¹H NMR should show a doublet of doublets (δ 5.6–6.2 ppm) for the allylic protons and a singlet (δ 2.8–3.2 ppm) for the pyrrolidine ring protons .

Basic: How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • Use a factorial design ( ) with two independent variables: pH (4.0, 7.4, 9.0) and temperature (4°C, 25°C, 37°C).
    • Prepare buffer solutions (e.g., acetate, phosphate, carbonate) and incubate the compound for 24–72 hours.
    • Outcome Measures : Monitor degradation via HPLC and quantify stability using Arrhenius kinetics .
  • Data Interpretation : Compare half-life (t₁/₂) across conditions. For instance, instability at pH <5 may suggest acid-catalyzed hydrolysis of the oxo group .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

  • Hypothesis Testing :
    • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to isolate compound-specific effects .
    • Mechanistic Studies : Use siRNA knockdowns or inhibitors to confirm target engagement (e.g., proline dehydrogenase) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to compare IC₅₀ values across studies, accounting for variability in cell line genetic backgrounds .

Advanced: How can computational modeling guide the optimization of this compound derivatives for enhanced target binding?

Answer:

  • Methodology :
    • Docking Studies : Use AutoDock Vina to model interactions with proline-specific enzymes. Focus on hydrogen bonding (oxo group) and hydrophobic contacts (allyl chain) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and binding free energy (MM/PBSA) .
  • Validation : Synthesize top-scoring derivatives and validate via SPR (surface plasmon resonance) for KD values .

Advanced: What frameworks ensure rigorous formulation of research questions for mechanistic studies on this compound?

Answer:

  • PICO Framework ( ):
    • Population : Enzymatic targets (e.g., proline oxidase).
    • Intervention : this compound concentration gradients.
    • Comparison : Wild-type vs. knockout models.
    • Outcome : Changes in catalytic activity (kcat/KM).
  • FINER Criteria ( ): Ensure questions are Feasible (in vitro assays), Interesting (novel mechanism), Novel (unexplored signaling pathways), Ethical (non-animal models preferred), and Relevant (links to cancer metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.